![molecular formula C14H17BrO3 B10840847 (4-Bromo-2-cyclohexylphenoxy)acetic acid CAS No. 869093-66-3](/img/structure/B10840847.png)
(4-Bromo-2-cyclohexylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-cyclohexylphenoxy)acetic acid is an organic compound with the molecular formula C14H17BrO3 It is characterized by the presence of a bromine atom, a cyclohexyl group, and a phenoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-cyclohexylphenoxy)acetic acid typically involves the following steps:
Bromination: The starting material, 2-cyclohexylphenol, undergoes bromination to introduce a bromine atom at the 4-position of the phenol ring.
Esterification: The brominated product is then esterified with chloroacetic acid to form the phenoxyacetic acid derivative.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, 2-(4-bromo-2-cyclohexylphenoxy)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromo-2-cyclohexylphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxyacetic acid moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-cyclohexylphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to study the effects of brominated phenoxyacetic acids on biological systems, including their potential as enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2-cyclohexylphenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atom and phenoxyacetic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity for certain targets. Detailed studies are required to elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-bromo-2-formylphenoxy)acetic acid
- 2-(4-boronophenyl)acetic acid
- 2-(4-bromo-2-fluorobenzyl)aminocarbonyl-5-chlorophenoxyacetic acid
Uniqueness
2-(4-bromo-2-cyclohexylphenoxy)acetic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this structural feature .
Eigenschaften
CAS-Nummer |
869093-66-3 |
---|---|
Molekularformel |
C14H17BrO3 |
Molekulargewicht |
313.19 g/mol |
IUPAC-Name |
2-(4-bromo-2-cyclohexylphenoxy)acetic acid |
InChI |
InChI=1S/C14H17BrO3/c15-11-6-7-13(18-9-14(16)17)12(8-11)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
InChI-Schlüssel |
ZWQTTYNQLIMKNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Br)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.